5-Chlorobenzo[d]isoxazole is classified as a substituted isoxazole derivative. Isoxazoles are known for their biological activities, which include anti-inflammatory, antibacterial, and anticancer properties. The presence of the chlorobenzene moiety enhances the compound's reactivity and biological profile, making it a subject of interest in pharmaceutical research.
The synthesis of 5-Chlorobenzo[d]isoxazole can be achieved through several methods, primarily involving the cyclization of appropriate precursors. Common synthetic routes include:
The molecular structure of 5-Chlorobenzo[d]isoxazole consists of a benzene ring fused to an isoxazole ring. Key structural features include:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically employed to confirm the structure. For instance, NMR can reveal characteristic chemical shifts associated with the aromatic protons and the nitrogen atom in the isoxazole ring .
5-Chlorobenzo[d]isoxazole participates in various chemical reactions due to its electrophilic nature:
The mechanism of action for compounds like 5-Chlorobenzo[d]isoxazole often involves interaction with biological targets such as enzymes or receptors. For instance:
Key physical and chemical properties of 5-Chlorobenzo[d]isoxazole include:
These properties influence its handling and application in laboratory settings .
5-Chlorobenzo[d]isoxazole has significant applications in medicinal chemistry and materials science:
5-Chlorobenzo[d]isoxazole (C₇H₄ClNO₂, MW 169.56 g/mol) represents a strategically halogenated derivative of the benzisoxazole scaffold, where fusion of a benzene ring with an isoxazole moiety creates a planar, electron-deficient heterocyclic system. The chlorine atom at the 5-position profoundly influences its electronic distribution and biological interactions. This compound exemplifies the broader significance of isoxazoles in medicinal chemistry—a class ranking 33rd in frequency among ring systems in marketed drugs due to their favorable pharmacokinetic profiles and target engagement versatility [6] [10]. Its thermal stability (m.p. 216–220°C) and density (1.486 g/cm³) reflect the molecular rigidity imparted by aromatic fusion and halogen substitution [3].
The chemistry of isoxazoles dates to 1888 when Claisen first proposed the isoxazole structure during reactions of 1,3-diketones with hydroxylamine. Significant milestones include:
Table 1: Key Synthetic Methods for Isoxazole Derivatives
Method | Reagents/Conditions | Key Product | Yield (%) | Reference |
---|---|---|---|---|
Claisen Condensation | o-Haloaryl ketones + NH₂OH/base | 3-Arylbenzisoxazoles | 60–85 | [10] |
1,3-Dipolar Cycloaddition | Hydroximoyl bromide 1 + alkynes 3/base | 3-Trifluoromethylisoxazoles 4 | 70–90 | [8] |
One-Pot Iodination | Trifluoroacetohydroximoyl chloride 10 + NIS | 4-Iodoisoxazoles 11 | ≤81 | [2] |
Peptide Conjugation | Nitro-alkane peptides 15 + phenyl isocyanate | Isoxazole-peptide 17 | 81 | [8] |
The benzo[d]isoxazole core exhibits planar geometry (RMS deviation ≤0.003 Å), with the 5-chloro substituent inducing minimal distortion while enhancing electrophilicity. Key features include:
Table 2: Spectroscopic Data for 5-Chlorobenzo[d]isoxazol-3-ol
Technique | Key Signals | Interpretation |
---|---|---|
FT-IR | 3234 cm⁻¹ (Ar C-H), 1636 cm⁻¹ (C=N) | Aromatic framework, imine bond |
¹H NMR (CDCl₃) | δ 7.35–7.56 (m, 3H, Ar-H) | Meta/ortho coupling in benzene ring |
¹³C NMR (CDCl₃) | δ 129.86 (C-Cl), 140.41 (C=O) | Chlorine-induced deshielding |
MS (ESI) | m/z 170.5 [M+H]⁺ | Molecular ion confirmation |
Chlorine’s electronegativity (+I effect) and lipophilicity (ClogP +0.9 vs. H) critically enhance bioactivity:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1